molecular formula C10H16O4 B2396609 1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid CAS No. 464183-34-4

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid

Cat. No.: B2396609
CAS No.: 464183-34-4
M. Wt: 200.234
InChI Key: BBQOMJWWCICJQN-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. This property makes it valuable in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-9(2,3)14-8(13)10(7(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQOMJWWCICJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464183-34-4
Record name 1-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid
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